![molecular formula C16H19N3O3S B2858226 (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide CAS No. 1334028-17-9](/img/structure/B2858226.png)
(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them important targets for the treatment of autoimmune diseases, cancer, and inflammatory disorders. CP-690,550 has been extensively studied for its potential therapeutic applications, and
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Compound Formation
Enaminoketones and their derivatives, including compounds structurally related to (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, serve as pivotal intermediates in the synthesis of various heterocyclic compounds. These include pyridine, pyrimidine, and pyrrole derivatives, which are common motifs in alkaloid structures and are frequently employed as building blocks for the preparation of a variety of bicyclic compounds of biological interest (Negri, Kascheres, & Kascheres, 2004). The versatility of enaminones in synthetic chemistry highlights their importance in accessing a wide array of structurally diverse and biologically active molecules.
Potential Anticancer Activities
Transition metal complexes, particularly those involving ruthenium, exhibit promising anticancer properties. The structure-activity relationship studies of Ru(II) complexes, including those potentially derivable from enaminone-like precursors, suggest that the chemical structure of these complexes is closely related to their ability to interact with DNA/proteins and exhibit anticancer activity. This underscores the significance of enaminone derivatives in the design and development of new therapeutic agents with potential antitumor activity (Simović, Masnikosa, Bratsos, & Alessio, 2019).
Role in Pharmaceutical Chemistry
The structural motif of (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, which encompasses nitrogen heterocycles, is prevalent among FDA-approved pharmaceuticals. Nitrogen heterocycles form the backbone of a significant proportion of small-molecule drugs due to their diverse pharmacological properties. The analysis of nitrogen heterocycles in approved drugs reveals the importance of these structures in medicinal chemistry, further emphasizing the potential applications of compounds like (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide in drug discovery and development (Vitaku, Smith, & Njardarson, 2014).
Eigenschaften
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-18-23(21,22)14-7-4-13(5-8-14)6-9-15(20)19-16(12-17)10-2-3-11-16/h4-9,18H,2-3,10-11H2,1H3,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSJNOBTFCSISP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.